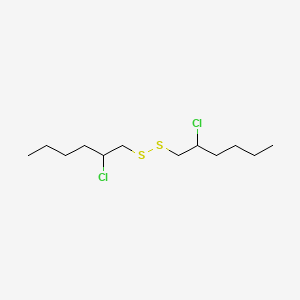

Disulfide, bis(2-chlorohexyl)

Description

Contextualization within Organosulfur Chemistry and Organohalogen Chemistry

Disulfide, bis(2-chlorohexyl) is a molecule that resides at the intersection of two significant branches of organic chemistry: organosulfur chemistry and organohalogen chemistry.

Organosulfur Chemistry Perspective:

The defining feature of this compound from an organosulfur standpoint is the disulfide bond (S-S). Disulfide bonds are prevalent in biochemistry, most notably in the tertiary structure of proteins where they form cysteine-cysteine linkages, and are crucial for their stability and biological function. In synthetic chemistry, the disulfide bond is a versatile functional group. It can be synthesized through the oxidation of thiols and can, in turn, be cleaved under reducing conditions to regenerate thiols. This reversible nature makes disulfides valuable in dynamic covalent chemistry and for the development of responsive materials.

The long hexyl chains in Disulfide, bis(2-chlorohexyl) impart significant lipophilicity to the molecule. The chemistry of long-chain organosulfur compounds is of particular interest in materials science. For instance, long-chain alkanethiols are known to form self-assembled monolayers on gold surfaces, a principle that finds applications in nanoscale electronics and sensor technology. While direct research on Disulfide, bis(2-chlorohexyl) in this area is not abundant, the presence of the long alkyl chains suggests potential for similar surface-active properties.

Organohalogen Chemistry Perspective:

From the perspective of organohalogen chemistry, the two terminal chlorine atoms are the key reactive sites. The carbon-chlorine (C-Cl) bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack. ontosight.ai This reactivity is fundamental to a vast array of synthetic transformations. Alkyl halides, such as the 2-chlorohexyl moiety, are common starting materials for the synthesis of numerous other functional groups via nucleophilic substitution reactions. britannica.com They can also undergo elimination reactions to form alkenes.

The presence of a halogen atom can significantly influence the physical and chemical properties of an organic molecule, including its boiling point, solubility, and reactivity. In the case of Disulfide, bis(2-chlorohexyl), the chlorine atoms provide handles for further chemical modification, allowing the disulfide core to be incorporated into larger molecular architectures or onto surfaces.

Significance of Bis-Chloroalkyl Disulfides in Contemporary Chemical Science

The significance of bis-chloroalkyl disulfides in modern chemical science stems from their bifunctional nature, possessing both the reactive disulfide linkage and the versatile chloroalkyl groups. While comprehensive research specifically on Disulfide, bis(2-chlorohexyl) is limited, the broader class of bis-chloroalkyl disulfides holds potential in several areas:

Synthesis of Polymers and Materials: The bifunctionality of these compounds makes them potential monomers or cross-linking agents in polymerization reactions. The disulfide bond can be incorporated into the polymer backbone, imparting redox-responsive properties. Such polymers could find applications in areas like drug delivery systems, where the disulfide bond is cleaved in the reducing environment of a cell, triggering the release of a therapeutic agent. The chloroalkyl groups can be used for subsequent polymer modifications.

Lubricant Additives: Long-chain sulfur-containing compounds have been explored as additives for lubricating oils. ontosight.ai The sulfur atoms can interact with metal surfaces to form a protective film, reducing wear and friction under extreme pressure conditions. The long alkyl chains of Disulfide, bis(2-chlorohexyl) are consistent with the structural features of molecules used in such applications. ontosight.ai

Intermediates in Organic Synthesis: These compounds can serve as building blocks for more complex molecules. The disulfide bond can be cleaved to yield 2-chlorohexanethiol, a useful intermediate. Alternatively, the chlorine atoms can be substituted to introduce other functionalities, while leaving the disulfide bond intact for later manipulation. General methods for the synthesis of symmetrical disulfides from alkyl halides are well-established, often involving reagents like sodium thiosulfate (B1220275) pentahydrate. rsc.org

The study of molecules like Disulfide, bis(2-chlorohexyl) contributes to a deeper understanding of the interplay between different functional groups within a single molecule and opens avenues for the design of novel materials and synthetic intermediates with tailored properties. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential in advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

70776-27-1 |

|---|---|

Molecular Formula |

C12H24Cl2S2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-chloro-1-(2-chlorohexyldisulfanyl)hexane |

InChI |

InChI=1S/C12H24Cl2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

OHACEGHLVXOPHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CSSCC(CCCC)Cl)Cl |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Reactivity of Bis 2 Chlorohexyl Disulfide Analogues

Disulfide Bond Cleavage Reactions

Disulfide bond cleavage is a critical reaction in organic chemistry and biochemistry. acs.org In molecules analogous to bis(2-chlorohexyl) disulfide, this process can be initiated by reduction, oxidation, or exchange reactions. The cleavage can proceed through several distinct mechanistic pathways, which are influenced by factors such as the nature of the attacking species, the solvent, and the application of external energy. ub.eduresearchgate.net

Reductive cleavage involves the conversion of the disulfide bond back to two thiol groups. This transformation is a cornerstone of disulfide chemistry and can be achieved through nucleophilic attack, mechanochemical activation, or free-radical mediated processes.

The most common mechanism for disulfide bond reduction is nucleophilic attack on one of the sulfur atoms. This reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. nih.govnih.gov

Attack by Hydroxide (B78521): In alkaline solutions, the hydroxide ion (OH⁻) can act as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This attack proceeds through a trigonal-bipyramidal transition state, leading to the cleavage of the S-S bond. ub.edu The reaction results in the formation of a sulfenic acid and a thiolate anion. Theoretical simulations have shown that this SN2 attack at sulfur is a preferred pathway, although nucleophilic attack at the α-carbon can also occur at a higher activation energy. ub.edu

Attack by Phosphorus Nucleophiles: Trivalent phosphorus compounds, such as phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP), are highly effective reagents for the reduction of disulfide bonds. nih.gov The phosphorus atom acts as a soft nucleophile, readily attacking the soft sulfur atom of the disulfide. This reaction is generally irreversible and proceeds via an SN2 mechanism at one of the sulfur atoms, resulting in the formation of two thiolates and a phosphine (B1218219) oxide. acs.org The mechanism involves the formation of a phosphoranyl radical intermediate which then collapses to the final products.

| Nucleophile | Mechanism | Key Features |

| Hydroxide (OH⁻) | SN2 | Proceeds in alkaline conditions; forms sulfenic acid and thiolate. ub.edu |

| Phosphorus Nucleophiles (e.g., TCEP) | SN2 | Highly efficient and often irreversible; forms two thiolates and a phosphine oxide. nih.govacs.org |

The application of mechanical force can significantly influence the reactivity of a disulfide bond, a field known as mechanochemistry. researchgate.net By using techniques like single-molecule force spectroscopy or ultrasonication in polymer systems, researchers have demonstrated that mechanical stretching can lower the activation energy for S-S bond cleavage. nih.govnih.gov

This activation occurs because the applied force deforms the potential energy surface of the molecule, elongating the S-S bond and making it more susceptible to cleavage. researchgate.net Studies have shown that under tensile stress, the rate of nucleophilic attack on the disulfide bond is significantly accelerated. nih.gov Furthermore, sufficiently high forces can lead to the direct rupture of the bond without the need for a chemical reagent, competing with or even supplanting pathways like SN2 attack. ub.edu Mechanochemical strategies, such as ball milling, can also induce S-H bond activation to form disulfides, a process that can be reversible and involves radical-mediated pathways. rsc.orgrsc.org

Free radicals can initiate disulfide bond cleavage through several mechanisms.

SH2 Pathway: A radical species can directly attack one of the sulfur atoms in a homolytic substitution (SH2) reaction. nih.gov This process involves the formation of a transient intermediate or transition state, leading to the cleavage of the S-S bond and the formation of a new sulfide (B99878) and a thiyl radical. nih.govcore.ac.uk Computational studies have shown that the direct SH2 attack by a radical at sulfur is an energetically favorable pathway for S-S bond cleavage, often having a lower activation energy than competing peptide backbone fragmentation. nih.gov

Hydrogen Abstraction: The cleavage process can also be initiated by the abstraction of a hydrogen atom from a carbon adjacent (alpha or beta) to the disulfide bond. rsc.org This abstraction creates a carbon-centered radical. The subsequent rearrangement of this radical intermediate can lead to the scission of either the S-S or a C-S bond through a process known as β-cleavage. core.ac.uk The reaction of hydroxyl radicals (•OH) with hydropersulfides (RSSH), for example, shows competition between S-S cleavage and hydrogen atom abstraction pathways. rsc.org

| Radical Pathway | Description | Result |

| SH2 (Homolytic Substitution) | A radical directly attacks a sulfur atom. nih.gov | Cleavage of the S-S bond, formation of a sulfide and a thiyl radical. nih.gov |

| Hydrogen Abstraction | A radical removes a hydrogen atom from a carbon near the disulfide. rsc.orgrsc.org | Formation of a carbon-centered radical, which can lead to subsequent S-S or C-S bond scission. core.ac.uk |

While the S-S bond is generally the most labile in disulfide-containing compounds, cleavage of the adjacent carbon-sulfur (C-S) bond can also occur under certain conditions. The competition between these two pathways is dictated by the reaction conditions and the molecular structure.

S-S Bond Rupture: Homolytic cleavage of the S-S bond to form two thiyl radicals is a common primary process, particularly in photolysis and pyrolysis. The bond dissociation energy for a typical dialkyl disulfide is in the range of 60-70 kcal/mol. This pathway is favored in many radical-initiated reactions. nih.gov

C-S Bond Rupture: Cleavage of the C-S bond becomes a more significant pathway when the resulting carbon-centered radical is stabilized, for instance, by alkyl substitution or resonance. researchgate.net Computational studies on disulfide reduction under mechanical force have shown that at high forces (~2 nN), unimolecular C-S bond rupture can compete with and eventually dominate over the SN2 attack on the sulfur atom. ub.edu Photolysis studies have also provided evidence for C-S bond breakage as a primary process in the irradiation of disulfides in solution. researchgate.net

The relative probability of S-S versus C-S scission is thus a complex function of the specific reagents, energy input (thermal, photochemical, mechanical), and the stability of the resulting radical or ionic fragments. ub.eduresearchgate.net

Disulfide exchange, also known as thiol-disulfide interchange, is a reaction wherein a thiolate anion (RS⁻) attacks a disulfide bond (R'-S-S-R'), forming a new disulfide (R-S-S-R') and releasing a new thiolate (R'S⁻). libretexts.orgharvard.edu This reaction is fundamental in protein folding and many other biological processes. acs.orgnih.gov

The mechanism is a series of reversible SN2 reactions. acs.orgresearchgate.net The attacking thiolate must approach the disulfide bond along the axis of the S-S bond for the reaction to proceed efficiently. researchgate.net The reaction proceeds through a negatively charged trisulfide intermediate or a transition state that is very close in energy. acs.org The equilibrium of the reaction is determined by the relative thermodynamic stability of the reactants and products, which is influenced by the redox potentials of the participating thiols. harvard.edu The rate of disulfide exchange is highly pH-dependent because it requires the presence of the nucleophilic thiolate anion, the concentration of which increases with pH. harvard.edu

Mechanistic Investigations of Reductive Cleavage

Reactivity of the Chlorohexyl Moieties

The presence of a chlorine atom on the second carbon of the hexyl chain introduces a site of significant reactivity. This secondary alkyl halide can undergo a variety of reactions, primarily nucleophilic substitutions and eliminations, with the specific pathway being highly dependent on the reaction conditions.

Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile attacks an electron-deficient electrophilic center, replacing a leaving group. wikipedia.orgmasterorganicchemistry.com In bis(2-chlorohexyl) disulfide, the carbon atom bonded to chlorine is the electrophilic center. These reactions can proceed through two primary mechanisms: SN1 and SN2. wikipedia.orgucsb.edu

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. wikipedia.orgyoutube.com This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For the 2-chlorohexyl group, which is a secondary alkyl halide, SN2 reactions are possible but can be hindered by the steric bulk of the rest of the molecule. gacariyalur.ac.in Strong, less-hindered nucleophiles and polar aprotic solvents favor the SN2 pathway. wikipedia.orggacariyalur.ac.in

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a secondary carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the planar carbocation. ucsb.edu Because the nucleophile can attack from either face of the carbocation, the SN1 reaction typically leads to a mixture of enantiomers (racemization) if the carbon is chiral. The rate of an SN1 reaction depends only on the concentration of the substrate. youtube.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. youtube.com

The competition between SN1 and SN2 pathways at the secondary chlorinated carbon in bis(2-chlorohexyl) disulfide is influenced by the nucleophile, solvent, and temperature.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps with a carbocation intermediate | One concerted step with a transition state |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of configuration |

| Substrate | Favored by 3° > 2° alkyl halides | Favored by Methyl > 1° > 2° alkyl halides |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., OH⁻, CN⁻) |

| Solvent | Favored by polar protic solvents (e.g., ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |

In addition to substitution, alkyl halides readily undergo elimination reactions to form alkenes. libretexts.org These reactions often compete with nucleophilic substitutions. lumenlearning.comamazonaws.com Like substitution, elimination can occur via two main pathways: E1 and E2.

The E2 (Elimination Bimolecular) mechanism is a single-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while simultaneously the C-Cl bond breaks and a π-bond is formed. lumenlearning.comksu.edu.sa The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. amazonaws.commsu.edu This mechanism is favored by strong, bulky bases (which favor elimination over substitution) and requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. msu.edu For 2-chlorohexane (B1581597), elimination can potentially yield two different products (1-hexene and 2-hexene). According to Zaitsev's rule, E2 reactions with small, strong bases typically favor the formation of the more substituted (more stable) alkene, which would be 2-hexene. libretexts.orgksu.edu.sa

The E1 (Elimination Unimolecular) mechanism proceeds in two steps, sharing the same initial step as the SN1 reaction: formation of a carbocation intermediate. lumenlearning.commsu.edu In a subsequent step, a weak base removes a β-hydrogen, leading to the formation of the double bond. The rate is first-order, depending only on the substrate concentration. lumenlearning.com E1 reactions also typically follow Zaitsev's rule, producing the more substituted alkene as the major product. ksu.edu.sa This pathway competes directly with the SN1 reaction and is favored under similar conditions: polar protic solvents, weak bases, and higher temperatures.

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Base] |

| Mechanism | Two steps via a carbocation intermediate | One concerted step with a single transition state |

| Base Strength | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong bases (e.g., OR⁻, OH⁻) |

| Substrate | Favored by 3° > 2° > 1° alkyl halides | Favored by 3° > 2° > 1° alkyl halides |

| Regioselectivity | Generally follows Zaitsev's rule (more substituted alkene) | Zaitsev's rule with small bases; Hofmann rule with bulky bases |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar arrangement of H and leaving group |

Beyond ionic pathways, the carbon-chlorine bond can undergo homolytic cleavage to generate radical intermediates. This process typically requires an input of energy, such as UV light or heat, or the presence of a radical initiator. libretexts.orgyoutube.com

The initiation step involves the breaking of a bond to form two radicals. In this context, it could be the homolytic cleavage of the C-Cl bond to yield a secondary hexyl radical and a chlorine radical. libretexts.orgyoutube.com

The propagation steps involve a series of chain reactions. The generated alkyl radical can react with other molecules. For example, it might abstract a hydrogen atom from another molecule to form an alkane, or it could react with an alkene if one is present in the system. jove.comlibretexts.org

Termination occurs when two radical species combine, ending the chain reaction. libretexts.orgyoutube.com This can involve the coupling of two alkyl radicals, an alkyl radical with a chlorine radical, or two chlorine radicals. libretexts.org Radical reactions are less common in controlled synthesis than ionic reactions but are important in industrial processes and under specific photochemical conditions. youtube.com

Interplay Between Disulfide and Chloroalkyl Reactivity

The bis(2-chlorohexyl) disulfide molecule is bifunctional, containing two reactive chlorohexyl groups. The reactivity at one site can be influenced by the presence of the second group and the central disulfide bridge.

When bis(2-chlorohexyl) disulfide reacts with a nucleophile or base, the transformations at the two chlorinated carbons can occur independently or in a coordinated manner. The distinction can be described using concepts analogous to concerted and sequential models in other areas of chemistry. differencebetween.compediaa.com

A sequential pathway would involve the reaction at one chlorohexyl moiety occurring completely before the reaction at the second. libretexts.org The first substitution or elimination event would yield a monosubstituted or mono-eliminated disulfide intermediate, which would then undergo a second, separate reaction. In this model, the conformational change and electronic properties of the intermediate would dictate the rate and outcome of the second reaction. youtube.com

A concerted pathway , in this context, would imply that the reactions at both ends of the molecule happen simultaneously or in a very rapid, cooperative succession. libretexts.orgnih.gov While a true simultaneous bimolecular attack at two separate centers is statistically improbable, a rapid sequence where the first reaction significantly lowers the activation energy for the second could appear concerted. It is also possible for the disulfide bond itself to participate in the reaction, potentially leading to cyclization or rearrangement products via intramolecular pathways, which would be a form of concerted or cooperative reactivity.

The reactivity of the C-Cl bond is significantly modulated by the rest of the molecule, which acts as a large substituent. These substituent effects can be divided into electronic and steric factors.

Electronic Effects: Sulfur is more electronegative than carbon, and the disulfide group (–S–S–) is known to be electron-withdrawing through induction. This effect would slightly increase the electrophilicity of the carbon atom bonded to chlorine, potentially making it more susceptible to nucleophilic attack. However, this electron-withdrawing nature would also destabilize the carbocation intermediate formed in SN1 and E1 reactions, thereby increasing the activation energy and slowing down these pathways. acs.org

Steric Effects: The bis(2-chlorohexyl) disulfide molecule is bulky. This steric hindrance will impede the backside attack required for an SN2 reaction, slowing its rate compared to a less-hindered secondary alkyl halide. gacariyalur.ac.in Similarly, bulky bases may have difficulty accessing the β-hydrogens for an E2 reaction, potentially influencing the regioselectivity of the elimination. ksu.edu.sa

Catalytic Transformations Involving Bis-Chlorohexyl Disulfides

The reactivity of bis(2-chlorohexyl) disulfide is characterized by the interplay between the disulfide bond and the two β-chloroethyl moieties. This structure allows for a range of catalytic transformations, primarily involving the cleavage of the S-S bond or reactions at the C-Cl bond, often leading to the formation of sulfur-containing heterocycles. Both transition metals and organocatalysts can be employed to mediate these transformations, each offering distinct mechanistic pathways.

Transition Metal-Mediated Sulfidation Reactions

Transition metal catalysis offers a versatile platform for the activation of both the disulfide and the alkyl chloride functionalities within bis(2-chlorohexyl) disulfide analogues. These reactions can lead to a variety of sulfidated products through mechanisms involving oxidative addition, reductive elimination, and migratory insertion. The term "sulfidation" in this context can refer to intramolecular cyclization reactions leading to sulfur-containing heterocy మనకి, or intermolecular reactions where the disulfide acts as a sulfur transfer agent.

The presence of the chloroalkyl group in close proximity to the disulfide linkage allows for intramolecular reactions to form cyclic sulfides. For instance, transition metal catalysts, particularly those based on copper, are known to facilitate the cleavage of disulfide bonds and the formation of carbon-sulfur bonds. organic-chemistry.org While direct studies on bis(2-chlorohexyl) disulfide are limited, analogous reactions with related compounds suggest potential pathways. One plausible reaction is the intramolecular cyclization to form thiiranes (episulfides). This transformation would likely proceed through a mechanism where the transition metal center coordinates to one of the sulfur atoms, facilitating the nucleophilic attack of the other sulfur atom on the β-carbon, with the chloride ion acting as a leaving group.

Research on sulfur mustard analogues, such as 2-chloroethyl ethyl sulfide (CEES), has shown that transition metal complexes can catalyze their decomposition and transformation. bohrium.comgoogle.com For example, polyoxometalate-intercalated layered double hydroxides have been shown to effectively catalyze the oxidative decontamination of sulfur mustard simulants. bohrium.com While the primary focus of these studies is often on oxidation and degradation, the underlying principles of metal-sulfur interaction are relevant. Metal-Organic Frameworks (MOFs) have also been investigated for the catalytic oxidation of sulfur mustard analogues, demonstrating the ability of tailored metal centers to interact with and activate the sulfur-containing substrate. google.com

The following table summarizes representative transition metal-catalyzed reactions analogous to those that bis(2-chlorohexyl) disulfide could undergo, based on literature reports for similar functionalities.

| Catalyst System | Substrate Type | Reaction Type | Product(s) | Plausible Mechanism |

| Copper(I) iodide / bipyridine | Alkenes and Disulfides | 1,2-Hydroxysulfenylation | 1,2-Acetoxysulfides | Formation of a sulfonium (B1226848) ion intermediate followed by nucleophilic attack. organic-chemistry.org |

| Mono-transition-metal-substituted polyoxometalates | Sulfur Mustard Analogue (CEES) | Oxidative Decontamination | Sulfoxide | Metal-catalyzed oxidation of the sulfide. bohrium.com |

| Porphyrinic MOFs (e.g., PCN-222) | Sulfur Mustard Analogue (CEES) | Photosensitized Oxidation | Sulfoxide | Generation of singlet oxygen by the MOF which then oxidizes the sulfide. google.com |

Organocatalysis in Disulfide Reactions

Organocatalysis provides a metal-free alternative for mediating reactions involving disulfides. These reactions often proceed through radical or ionic pathways, depending on the nature of the catalyst and the reaction conditions. For bis(2-chlorohexyl) disulfide analogues, organocatalysis could potentially be used to induce cyclization, elimination, or other transformations.

One area where organocatalysis has been extensively studied is in photoreactions involving disulfides. beilstein-journals.org Under photoirradiation, organic disulfides can be cleaved into thiyl radicals. beilstein-journals.org These radicals are versatile intermediates that can participate in a variety of reactions. In the case of a bis(β-chloroalkyl) disulfide, the generated thiyl radical could potentially undergo an intramolecular cyclization by abstracting a chlorine atom, although this is a less common pathway. A more likely scenario involves the disulfide acting as a photocatalyst or a co-catalyst. For instance, disulfide-catalyzed photoreactions have been shown to effect reductive dehalogenation. beilstein-journals.org In such a process, a photosensitizer would generate a radical that could then react with the C-Cl bond of the bis(2-chlorohexyl) disulfide.

Furthermore, organocatalysts can be employed for the synthesis of sulfur-containing heterocycles like thiiranes from related precursors. researchgate.net While not directly involving a disulfide, these methods highlight the potential for organocatalytic activation of molecules to form C-S bonds. For example, the reaction of epoxides with thiourea (B124793) is a known method for thiirane (B1199164) synthesis. organic-chemistry.org By analogy, an organocatalyst could potentially activate the β-chloroethyl group of bis(2-chlorohexyl) disulfide towards intramolecular nucleophilic attack by one of the sulfur atoms, leading to the formation of a thiiranium ion intermediate, which could then collapse to the thiirane.

The table below outlines potential organocatalytic reactions applicable to bis(2-chlorohexyl) disulfide based on analogous systems.

| Catalyst Type | Reaction Type | Substrate Analogue | Product Type | General Mechanism |

| Organic Photosensitizer / Disulfide | Reductive Dehalogenation / Cyclization | Alkyl Halides | Cyclized Alkanes | Formation of thiyl radicals under photoirradiation which act as hydrogen atom transfer agents. beilstein-journals.org |

| Thiourea | Thiirane Synthesis | Epoxides | Thiiranes | Nucleophilic ring-opening of the epoxide by thiourea followed by intramolecular cyclization. organic-chemistry.org |

| Small Molecule Thiols/Selenols | Disulfide Reduction | General Disulfides | Thiols | Electron-relay mechanism to facilitate the reduction of the disulfide bond. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are fundamental tools for elucidating the mechanisms and energetics of chemical reactions at the molecular level. For a compound like Disulfide, bis(2-chlorohexyl), these methods can provide critical insights into its stability, reactivity, and decomposition pathways.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of moderate size. A key application of DFT is the calculation of bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically.

The central disulfide (S-S) bond is often the most reactive site in dialkyl disulfides. Its BDE is a direct measure of its stability. DFT calculations have been extensively used to determine the S-S BDE for various disulfide compounds. The energy of the disulfide bond is relatively low, typically around 250 kJ/mol, making it susceptible to cleavage under thermal or photochemical conditions. nih.gov The specific substituents on the sulfur atoms can significantly influence this value. For Disulfide, bis(2-chlorohexyl), the electron-withdrawing nature of the chlorine atom at the beta-position (C2) of the hexyl chain would be expected to modulate the S-S bond strength compared to a simple dialkyl disulfide.

DFT methods are also crucial for identifying and characterizing transition states (TS), which are the highest energy points along a reaction coordinate. By locating the TS for reactions such as S-S bond cleavage or nucleophilic attack, researchers can calculate the activation energy, which governs the reaction rate. Various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger) would be employed to optimize the geometries of the reactant, products, and the transition state for Disulfide, bis(2-chlorohexyl).

Table 1: Representative S-S Bond Dissociation Energies (BDEs) for Various Disulfides Calculated by DFT (Note: These are illustrative values for analogous compounds, not specific experimental or calculated values for Disulfide, bis(2-chlorohexyl).)

| Compound | Typical Calculated BDE (kcal/mol) | Reference/Method |

|---|---|---|

| Dimethyl disulfide (CH₃SSCH₃) | ~70 | Generic DFT studies |

| Diethyl disulfide (Et₂S₂) | ~60 | BMK/6-311G(d,p) nih.gov |

| Diphenyl disulfide (Ph₂S₂) | ~55 | Generic DFT studies |

While bond energies and transition states provide single points of interest, a reaction free energy surface offers a more complete picture of a reaction pathway. This surface maps the change in Gibbs free energy as the reactants transform into products, revealing all possible intermediates, transition states, and their relative energies.

For Disulfide, bis(2-chlorohexyl), a free energy surface could be constructed for its hydrolysis or reaction with a biological nucleophile. The calculations would involve mapping the energy of the system as a function of key geometric parameters, such as the breaking S-S bond and the forming S-Nucleophile bond. This analysis would clarify whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates, such as a sulfonium (B1226848) ion. Computational chemists use techniques like intrinsic reaction coordinate (IRC) calculations to trace the path from a transition state down to the reactants and products, confirming the connection between these points on the energy surface.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum chemical calculations.

Mechanochemical activation refers to the induction of a chemical reaction through the application of mechanical force. MD simulations are an ideal tool to investigate how external forces can lead to the rupture of specific chemical bonds. In the context of Disulfide, bis(2-chlorohexyl), simulations could model the effect of mechanical stress on the S-S bond. By applying a virtual pulling force to the ends of the molecule, researchers can observe the bond's elongation and eventual cleavage, determining the force required for dissociation. This is particularly relevant for understanding the degradation of materials containing such disulfide linkages under mechanical strain.

The solvent environment can have a profound impact on reaction rates and mechanisms. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. A simulation of Disulfide, bis(2-chlorohexyl) in a water box, for example, would reveal the structure of the surrounding water molecules (the solvation shell) and how they participate in a reaction, perhaps by stabilizing charged intermediates or transition states through hydrogen bonding.

Alternatively, continuum solvation models (like the Polarizable Continuum Model, PCM) can be combined with quantum chemical calculations. These models approximate the solvent as a continuous medium with a defined dielectric constant, offering a computationally less expensive way to account for bulk solvent effects on the reaction energetics. Studies on other reactions have shown that results can differ significantly between gas-phase calculations and those including a solvent model, highlighting the necessity of considering the reaction environment.

Electronic Structure Analysis

An analysis of the electronic structure of a molecule provides deep insights into its bonding, charge distribution, and reactivity. For Disulfide, bis(2-chlorohexyl), this would involve examining how the electrons are distributed and which orbitals are most involved in chemical reactions.

Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the polarity of bonds like the C-Cl and S-S bonds. This information helps predict which sites are electrophilic (prone to attack by nucleophiles) or nucleophilic.

Furthermore, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. For a disulfide, the LUMO is often associated with the σ* antibonding orbital of the S-S bond. A low-lying LUMO energy would suggest that the disulfide bond is a good electron acceptor and thus susceptible to reductive cleavage or nucleophilic attack. The shape and energy of these orbitals would be calculated to predict the reactivity of Disulfide, bis(2-chlorohexyl).

Natural Bond Orbital (NBO) and Reaction Electronic Flux (REF) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture consistent with Lewis structures, including bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This approach allows for the quantitative analysis of electron density distribution and the energetic significance of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de Such donor-acceptor interactions are key to understanding hyperconjugation and the delocalization of electron density, which in turn govern molecular stability and reactivity.

The Reaction Electronic Flux (REF), also known as the reaction force, is a concept within conceptual density functional theory that helps to characterize the progress of a chemical reaction. dntb.gov.ua It quantifies the change in the total energy of a reacting system with respect to the reaction coordinate, providing a detailed profile of the electronic activity and changes occurring during a chemical transformation. dntb.gov.ua

Despite the utility of these methods, specific studies detailing NBO or REF analyses for Disulfide, bis(2-chlorohexyl) are not present in the current body of scientific literature.

Understanding Charge Distribution and Reactivity Hotspots

The charge distribution within a molecule is fundamental to its chemical behavior, dictating how it will interact with other molecules. NBO analysis provides a robust method for calculating natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis. q-chem.com These charges help to identify which atoms in a molecule are electron-rich (nucleophilic) and which are electron-deficient (electrophilic).

A detailed NBO analysis would quantify these effects, providing specific values for the natural charges on the sulfur, chlorine, and adjacent carbon atoms. This would allow for a precise identification of the primary "hotspots" for chemical reactions. Similarly, an REF analysis of potential reactions, such as nucleophilic attack at the sulfur atoms or substitution at the chlorinated carbons, would elucidate the electronic rearrangements that occur along the reaction pathway.

Unfortunately, without dedicated computational studies on Disulfide, bis(2-chlorohexyl), a detailed and data-driven discussion of its specific charge distribution and reactivity hotspots, as determined by NBO and REF analyses, remains speculative. The necessary detailed research findings are not available to be presented in data tables or in-depth discussion.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies

Mass Spectrometry-Based Mechanistic Probes (e.g., Radical-Initiated Dissociation)

Mass spectrometry is a powerful tool for determining the molecular weight and structure of a compound. Advanced techniques, particularly those involving radical-initiated fragmentation, provide deep mechanistic insights into the dissociation pathways of disulfide bonds.

Free Radical Initiated Peptide Sequencing (FRIPS) is a technique that, while developed for peptides, offers a model for understanding the fragmentation of other disulfide-containing molecules. In this method, a radical is generated on the molecule, which then initiates cleavage of the disulfide bond. nih.gov Collisional activation of a radical-conjugated molecule leads to the ready cleavage of the S-S or C-S bond. nih.gov For a molecule like Disulfide, bis(2-chlorohexyl), a radical probe would initiate specific fragmentation pathways.

The primary cleavage events expected upon radical-initiated dissociation are:

Homolytic S-S bond cleavage: This is a characteristic reaction of disulfides, resulting in the formation of two sulfenyl radicals.

C-S bond cleavage: This cleavage can also occur, often initiated by hydrogen abstraction from a carbon atom adjacent (alpha or beta) to the sulfur. nih.govnih.gov H-abstraction at the α-carbon is suggested to lead to C-S bond cleavage. nih.gov

Loss of small radical species: Fragments corresponding to the loss of •SH or •SSH radicals are also commonly observed in the mass spectra of disulfide compounds under these conditions. nih.gov

These fragmentation patterns provide a detailed map of the molecule's structure and the relative strengths of its bonds.

Table 1: Predicted Radical-Initiated Dissociation Fragments for Disulfide, bis(2-chlorohexyl)

| Fragmentation Pathway | Resulting Species | Description |

|---|---|---|

| S-S Bond Cleavage | 2-chlorohexylsulfenyl radical | Symmetrical cleavage of the disulfide bond. |

| C-S Bond Cleavage | 2-chlorohexyl radical + Thio-peroxyl radical | Cleavage of the bond between the carbon backbone and the sulfur atom. |

| Radical-induced Elimination | Loss of •SH or •SSH | Formation of fragments resulting from the loss of small sulfur-hydrogen radicals. nih.gov |

Vibrational Spectroscopy for Bond Analysis (e.g., FTIR, Raman, Potential Energy Distribution analysis)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups and analyzing the bond characteristics within a molecule.

For Disulfide, bis(2-chlorohexyl), these techniques would provide a characteristic spectral fingerprint.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by specific molecular vibrations. It would be particularly sensitive to polar bonds, such as the C-Cl and potentially asymmetrical C-S stretches.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is highly effective for detecting non-polar, symmetric bonds. Therefore, the S-S stretching vibration in the disulfide linkage, which is often weak or absent in FTIR spectra, typically produces a distinct and characteristic peak in Raman spectra. researchgate.net The characteristic peak for the S-S bond is expected around 498 cm⁻¹, with the C-S bond appearing near 640 cm⁻¹. researchgate.net

Potential Energy Distribution (PED) Analysis: PED is a theoretical calculation used to provide a detailed assignment of vibrational bands. It quantifies the contribution of individual bond stretches, bends, and torsions to each observed normal vibrational mode, allowing for an unambiguous interpretation of the experimental FTIR and Raman spectra.

Table 2: Expected Vibrational Frequencies for Disulfide, bis(2-chlorohexyl)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

|---|---|---|---|

| C-H Stretch (alkyl) | 2850 - 3000 | FTIR, Raman | Characteristic of the hexyl chains. |

| C-H Bend (alkyl) | 1350 - 1470 | FTIR, Raman | Deformation modes of the CH₂ and CH₃ groups. |

| C-Cl Stretch | 600 - 800 | FTIR | Vibration of the carbon-chlorine bond. |

| C-S Stretch | 600 - 700 | FTIR, Raman | A peak around 640 cm⁻¹ is characteristic. researchgate.net |

| S-S Stretch | 480 - 550 | Raman | Typically a weak to medium intensity peak; highly characteristic of the disulfide bond. researchgate.net |

Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are used to study the oxidation and reduction behavior of molecules. For a disulfide compound, these techniques provide valuable information on the stability of the S-S bond and its ability to participate in electron transfer reactions.

Cyclic Voltammetry (CV): CV is a widely used technique to investigate the electrochemical properties of a compound in solution. wikipedia.org For a dialkyl disulfide, CV would reveal the potentials at which the disulfide bond can be reduced to form two thiolates and subsequently oxidized back to the disulfide. The voltammogram for an aliphatic disulfide in a non-aqueous solvent would be expected to show an irreversible reduction peak at a negative potential, corresponding to the cleavage of the S-S bond. dtic.mil The subsequent oxidation of the resulting thiolates may appear as an anodic peak on the reverse scan, though this can be complicated by reactions of the thiolate product. dtic.mil The anodic oxidation of disulfides can also be studied, which may involve the formation of a radical cation. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the processes that occur at the interface between an electrode and a solution. If Disulfide, bis(2-chlorohexyl) were to adsorb or form a film on the electrode surface, EIS could be used to model the film's capacitance and resistance, providing insights into its thickness, compactness, and charge transfer resistance.

Table 3: Representative Cyclic Voltammetry Data for a Dialkyl Disulfide

| Parameter | Expected Value Range | Electrochemical Process |

|---|---|---|

| Cathodic Peak Potential (Epc) | -1.5 to -2.5 V (vs. Ag/AgCl) | Reduction (R-S-S-R + 2e⁻ → 2 R-S⁻) |

| Anodic Peak Potential (Epa) | -0.5 to +0.5 V (vs. Ag/AgCl) | Oxidation (2 R-S⁻ → R-S-S-R + 2e⁻) |

| Reversibility | Generally irreversible or quasi-reversible | The stability of the thiolate intermediate affects reversibility. |

Surface-Sensitive Techniques for Thin Films and Monolayers (e.g., X-ray Photoelectron Spectroscopy, Infrared Reflection-Absorption Spectroscopy, Contact Angle Measurements)

When Disulfide, bis(2-chlorohexyl) is used to form thin films or self-assembled monolayers (SAMs), surface-sensitive techniques are crucial for their characterization. These techniques are often performed on gold surfaces, where the disulfide bond cleaves to form two sulfur-gold bonds.

X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material's surface. For a monolayer of Disulfide, bis(2-chlorohexyl) on a gold substrate, XPS would confirm the presence of Carbon, Chlorine, and Sulfur. High-resolution scans of the S 2p region are particularly informative. The S 2p spectrum would be expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) with a binding energy around 162.0 eV, which is characteristic of a sulfur atom covalently bonded to a gold surface (a thiolate). nih.govacs.org A secondary peak at a higher binding energy (around 163.6 eV) could indicate the presence of unbound or physisorbed disulfide molecules. nih.govacs.org

Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is a specialized FTIR technique for studying molecular films on reflective surfaces like gold. nih.gov It provides information about the chemical bonds present and their orientation relative to the surface. nih.gov The "surface selection rule" dictates that only vibrational modes with a dipole moment component perpendicular to the surface are strongly observed. slideshare.net This allows for the determination of the average tilt angle of the alkyl chains in the monolayer.

Contact Angle Measurements: This technique measures the angle where a liquid droplet meets a solid surface, providing a measure of the surface's wettability (hydrophilicity or hydrophobicity). nanoscience.com For a monolayer formed from Disulfide, bis(2-chlorohexyl), the presence of the alkyl chains would create a hydrophobic surface, resulting in a high water contact angle. The presence of the chloro-substituent might slightly modify this hydrophobicity compared to a simple alkyl disulfide.

Table 4: Expected Surface Analysis Data for a Monolayer of Disulfide, bis(2-chlorohexyl) on Gold

| Technique | Parameter | Expected Result | Interpretation |

|---|---|---|---|

| XPS | S 2p₃/₂ Binding Energy | ~162.0 eV | Indicates covalent Au-S bond formation (thiolate). nih.govacs.org |

| XPS | S 2p₃/₂ Binding Energy | ~163.6 eV | Indicates unbound or physisorbed disulfide. nih.govacs.org |

| IRRAS | C-H Stretch Intensity Ratio | Dependent on tilt angle | Provides information on the ordering and orientation of the hexyl chains. |

| Contact Angle | Water Contact Angle (θ) | > 90° | Indicates a hydrophobic surface due to the exposed alkyl chains. |

Applications in Materials Science and Polymer Chemistry

Polymerization and Cross-linking with Disulfide, bis(2-chlorohexyl) and Analogues

Disulfide compounds are versatile in polymer chemistry, serving as initiators, monomers, and cross-linking agents to introduce dynamic covalent bonds into polymer structures.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) using Bis-Disulfide Initiators

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for grafting well-defined polymer brushes from various surfaces, creating organic-inorganic hybrid nanomaterials. mdpi.com Disulfide-containing initiators are particularly useful in this context as they can be cleaved post-polymerization to release the grafted polymer chains for characterization or to create stimuli-responsive surfaces.

Bis-sulfone alkyl bromide initiators have been synthesized and utilized in activators generated by electron transfer (AGET) ATRP. rsc.orgrsc.org This method allows for the preparation of polymers with disulfide-reactive end groups, which can then be used for conjugation to biomolecules or for creating dynamic polymer networks. rsc.org For instance, a bis-sulfone ATRP initiator has been successfully used to synthesize trehalose-containing polymers that can be grafted onto antibodies, enhancing their thermal stability. rsc.orgrsc.org

The general mechanism for SI-ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal catalyst, typically a copper(I) complex, to generate a radical that propagates by adding monomer units. The process is well-controlled, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu

Table 1: Examples of Disulfide-Containing Initiators and their Application in SI-ATRP

| Initiator Type | Monomer(s) | Resulting Polymer Architecture | Key Feature |

|---|---|---|---|

| Bis-sulfone alkyl bromide | Ethylene glycol methacrylate, Trehalose methacrylate | Linear polymers with disulfide-reactive end groups | Enables conjugation to biomolecules like antibodies. rsc.org |

| Disulfide-based dimethacrylates | Various methacrylates | Cross-linked polymer networks | Introduces redox-sensitivity and self-healing properties. sigmaaldrich.com |

Ring-Opening Polymerization (ROP) of Disulfide-Containing Monomers

Ring-opening polymerization (ROP) of cyclic disulfide-containing monomers is a key method for synthesizing linear polymers with disulfide linkages integrated into the polymer backbone. digitellinc.com This approach is particularly valuable for creating biodegradable and biocompatible materials. Lipoic acid, a naturally occurring cyclic disulfide, and its derivatives are common monomers in this process. digitellinc.com

The polymerization of cyclic disulfides can be initiated thermally or by using radical initiators, leading to macromolecules with multiple, reductively degradable disulfide groups. digitellinc.com For example, the thermal radical copolymerization of lipoate esters can produce gels that degrade in the presence of reducing agents like thiols. digitellinc.com Anionic ROP of 1,2-dithiolanes has also been explored as a method to produce poly(disulfide)s in a more controlled manner. researchgate.net

Recent advancements have focused on achieving controlled polymerization to produce poly(disulfide)s with narrow molecular weight distributions. One successful approach involves the diphenylphosphate-catalyzed ROP of a disulfide-containing 7-membered ring lactone, 1,4,5-oxadithiepan-2-one (OTP). nih.gov This method proceeds in a living manner, yielding polymers with polydispersity index (PDI) values below 1.1. nih.gov

Formation of Disulfide-Crosslinked Polymer Networks and Hydrogels

Disulfide bonds are widely used as cross-linkers to form polymer networks and hydrogels with stimuli-responsive properties. nih.gov These materials can be designed to degrade or change their properties in response to a reducing environment, which is particularly useful for biomedical applications such as drug delivery.

One common strategy for forming disulfide-crosslinked hydrogels is the oxidation of thiol-functionalized polymers. For instance, thiolated hyaluronic acid can be crosslinked through the formation of disulfide bonds by air oxidation. nih.gov The mechanical properties and swelling behavior of these hydrogels can be tuned by controlling the degree of thiol substitution and the cross-linking density. nih.gov

Another approach involves the use of disulfide-containing cross-linking agents. Bis(2-methacryloyl)oxyethyl disulfide (DSDMA), for example, is a commercially available cross-linker used in the synthesis of redox-responsive and self-healing polymers. sigmaaldrich.com It can be copolymerized with other monomers to form a cross-linked network where the disulfide bonds act as reversible linkages. sigmaaldrich.com These networks can be degraded by reducing agents and can re-form upon oxidation. usm.edu

Dynamic Covalent Chemistry in Advanced Materials

The dynamic nature of the disulfide bond, which allows for its reversible cleavage and reformation, is the foundation for its use in advanced "smart" materials capable of responding to external stimuli.

Self-Healing Polymers and Networks based on Disulfide Exchange

Intrinsic self-healing polymers have the ability to repair damage autonomously, and disulfide exchange reactions are a prominent mechanism to achieve this. researchgate.net When a polymer network containing disulfide bonds is damaged, the disulfide bonds at the fracture interface can undergo exchange reactions, leading to the reformation of covalent bonds across the damaged surfaces and restoring the material's mechanical integrity. researchgate.net

The disulfide exchange can be triggered by various stimuli, including heat, light (UV or even sunlight), or changes in pH. mdpi.comresearchgate.net For example, self-healing polyurethane elastomers containing aromatic disulfide bonds have been developed that can heal at room temperature. mdpi.com The exchange reaction is thought to proceed through a radical-mediated mechanism, which can be enhanced by the presence of catalysts. nih.gov

The efficiency of self-healing is a critical parameter and is often quantified by the recovery of mechanical properties such as tensile strength. In some systems, a healing efficiency of over 95% has been reported at room temperature. mdpi.com

Table 2: Research Findings on Self-Healing Polymers with Disulfide Bonds

| Polymer System | Stimulus for Healing | Healing Conditions | Healing Efficiency (Tensile Strength Recovery) | Reference |

|---|---|---|---|---|

| Silicone Elastomers | Heat or UV radiation | 150 °C for 2 h or UV for 30 min | >70% | mdpi.com |

| Waterborne Polyurethanes | Heat | 65 °C for 10 min | 90.5% | researchgate.net |

| Polyurethane with Aromatic Disulfides | Room Temperature | 2 hours at RT | 88.2% | kinampark.com |

Redox-Responsive Materials and Their Design Principles

Redox-responsive materials are designed to change their properties in response to a change in the redox environment. mdpi.com Disulfide bonds are the most common chemical moiety used for this purpose due to their stability in an oxidizing extracellular environment and their susceptibility to cleavage by reducing agents like glutathione (GSH), which is present at significantly higher concentrations inside cells. nih.gov

This redox potential difference is the key design principle for creating drug delivery systems that release their payload specifically inside target cells. illinois.edu Polymeric micelles, nanoparticles, and hydrogels have been developed with disulfide linkages that are stable in the bloodstream but disassemble upon entering the reducing intracellular environment, triggering drug release. illinois.eduuchicago.edunih.gov

For instance, core-cross-linked micelles with disulfide bonds in the cross-linkers and conjugating a drug like camptothecin have been synthesized. illinois.edu These micelles show excellent stability under physiological conditions but rapidly dissociate and release the drug in the presence of a reducing agent like dithiothreitol (DTT), mimicking the intracellular environment. illinois.edu The design of these materials often involves incorporating disulfide bonds as cross-linkers within a polymer matrix or as linkers to attach a therapeutic agent. uchicago.edunih.gov

The responsiveness of these materials is typically characterized by monitoring the structural changes (e.g., size changes in nanoparticles) or the release of an encapsulated substance in response to a reducing agent. illinois.edunih.gov

Information regarding "Disulfide, bis(2-chlorohexyl)" is not available in the public domain for the requested applications.

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed data could be located for the compound Disulfide, bis(2-chlorohexyl) concerning its applications in materials science and polymer chemistry.

Specifically, there is no available information regarding:

Its integration into functional polymeric architectures.

Its use in the design of cleavable linkers for polymer conjugates.

Its application in controlled release systems from a polymer chemistry perspective.

The requested article, which requires thorough, informative, and scientifically accurate content based on detailed research findings for this specific compound, cannot be generated. The scientific literature does not appear to contain studies on "Disulfide, bis(2-chlorohexyl)" for the outlined topics. General information on disulfide-containing polymers is available but would not meet the strict requirement of focusing solely on the specified compound.

Environmental Transformation and Degradation Pathways Chemical Perspective

Oxidative and Reductive Transformation Pathways of Chloroalkyl Disulfides

The disulfide bond and the chloroalkyl groups in Disulfide, bis(2-chlorohexyl) are susceptible to both oxidation and reduction reactions, which can significantly contribute to its environmental transformation.

As mentioned in the context of photochemical reactions, reactive oxygen species (ROS) are key oxidants in the environment. The hydroxyl radical (•OH) is a highly reactive species that can react with Disulfide, bis(2-chlorohexyl) through several mechanisms, including hydrogen abstraction from the alkyl chains or addition to the sulfur atoms. Hydrogen abstraction would lead to the formation of carbon-centered radicals, which can then react with oxygen to form peroxy radicals and subsequently a cascade of oxidation products. The reaction of •OH with the sulfur atoms could lead to the formation of sulfoxides and ultimately sulfones.

Ozone (O₃) is another important atmospheric oxidant that can also be present in the aqueous phase. Ozone can react with sulfides and disulfides, leading to their oxidation. The reaction of ozone with dialkyl sulfides is known to produce the corresponding sulfoxides and sulfones.

Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radical with Selected Organic Sulfur Compounds

| Compound | Rate Constant (M⁻¹s⁻¹) | Reference |

| Dimethyl sulfide (B99878) | 9.0 x 10⁹ | springerprofessional.de |

| Diethyl sulfide | 1.5 x 10¹⁰ | General literature values |

| Methanethiol | 3.3 x 10¹⁰ | General literature values |

| Ethanethiol | 5.0 x 10¹⁰ | General literature values |

| Note: Data for Disulfide, bis(2-chlorohexyl) is not available. The provided data for analogous compounds suggests that the reaction with hydroxyl radicals is likely to be a rapid process. |

In anoxic environments, such as sediments and groundwater, reductive processes can become significant degradation pathways. The disulfide bond in Disulfide, bis(2-chlorohexyl) can be reduced to the corresponding thiols, 2-chlorohexane-1-thiol. This reduction can be mediated by a variety of environmental reductants, including dissolved sulfide (HS⁻), ferrous iron (Fe(II)) associated with mineral surfaces, and reduced organic matter.

The reduction of disulfide bonds is a critical process in many biological systems and can also occur abiotically. The reduction potential of the disulfide bond will influence the feasibility of its reduction by different environmental reductants.

Q & A

Q. What are the recommended methods for synthesizing bis(2-chlorohexyl) disulfide with high purity, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidative coupling of thiol precursors. For example, reacting 2-chlorohexanethiol with an oxidizing agent (e.g., H₂O₂ or I₂) under inert conditions can yield the disulfide. Post-synthesis, purification via column chromatography or fractional distillation is recommended. Validate purity using gas chromatography (GC) with flame ionization detection (>95% purity threshold) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can confirm structural integrity by identifying molecular ion peaks ([M+H]⁺) and characteristic proton environments (e.g., –CH₂Cl groups at δ 3.5–4.0 ppm) .

Q. How should researchers characterize the structural and thermodynamic properties of bis(2-chlorohexyl) disulfide?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- FT-IR : Identify S–S stretching vibrations (~500 cm⁻¹) and C–Cl bonds (~650 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and bond angles (if crystalline).

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset temperature).

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for S–S and C–Cl bonds to predict reactivity .

Cross-reference data with NIST Standard Reference Databases to ensure accuracy .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature, mechanochemical activation) influence the kinetics of disulfide exchange reactions involving bis(2-chlorohexyl) disulfide?

- Methodological Answer : Design kinetic studies using stopped-flow spectroscopy or ball-mill grinding under varied frequencies. For example:

- In solvent-based reactions, monitor thiol-disulfide equilibria via UV-Vis spectroscopy (λ = 280 nm for S–S bond cleavage).

- Under mechanochemical conditions (e.g., ball-milling), vary grinding frequency (Hz) to assess energy transfer efficiency. Evidence shows that higher frequencies accelerate reaction rates due to increased collision energy .

- Use Arrhenius plots to calculate activation energies (Eₐ) and identify rate-limiting steps.

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antitumor vs. cytotoxic effects) of bis(2-chlorohexyl) disulfide across studies?

- Methodological Answer : Conduct systematic meta-analyses with the following controls:

- Cell line specificity : Test across multiple cancer (e.g., HeLa, MCF-7) and normal cell lines.

- Dose-response curves : Quantify IC₅₀ values under standardized conditions (pH, serum concentration).

- Mechanistic assays : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake).

- Redox environment modulation : Assess activity in glutathione (GSH)-depleted vs. GSH-rich media to isolate disulfide redox dependency .

Q. How can computational modeling predict the environmental fate and toxicity of bis(2-chlorohexyl) disulfide?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models:

- Estimate biodegradation potential using EPI Suite™ (EPA) to calculate half-lives in soil/water.

- Simulate metabolic pathways via in silico tools like Meteor Nexus to identify potential toxic metabolites (e.g., chlorohexanethiol).

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) to track metabolite formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility parameters for bis(2-chlorohexyl) disulfide in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solubility using controlled experiments:

- Prepare saturated solutions in solvents (e.g., hexane, DMSO) at 25°C under agitation.

- Quantify dissolved disulfide via HPLC-UV (λ = 254 nm) with external calibration.

- Account for solvent purity (e.g., anhydrous vs. hydrated DMSO) and temperature fluctuations.

Compare results with literature values from peer-reviewed journals, excluding non-GLP-compliant sources .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling bis(2-chlorohexyl) disulfide in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.